molecular formula C7H7NO3 B1445953 5-Hydroxy-3-methylpicolinic acid CAS No. 1211542-19-6

5-Hydroxy-3-methylpicolinic acid

Cat. No.: B1445953
CAS No.: 1211542-19-6
M. Wt: 153.14 g/mol
InChI Key: GAHYVMQVJJLZFG-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methylpicolinic acid (CAS No. 1211542-19-6) is a pyridine derivative with a hydroxyl (-OH) group at position 5 and a methyl (-CH₃) group at position 3 on the picolinic acid backbone. The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity compared to non-hydroxylated analogs.

Properties

IUPAC Name

5-hydroxy-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-5(9)3-8-6(4)7(10)11/h2-3,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHYVMQVJJLZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-methylpicolinic acid can be achieved through several synthetic routes, primarily involving the functionalization of picolinic acid derivatives. One common method involves the hydroxylation of 3-methylpicolinic acid using suitable oxidizing agents under controlled conditions. Another approach includes the direct functionalization of the pyridine ring through catalytic processes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-methylpicolinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-methylpyridine-2,5-dicarboxylic acid, while reduction could produce 5-hydroxy-3-methylpyridine.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
5-HMPA has been studied for its antioxidant properties. Research indicates that it can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that 5-HMPA exhibited a significant reduction in oxidative stress markers in cellular models, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Neuroprotective Effects
Another notable application of 5-HMPA is its neuroprotective effects. It has been shown to promote neuronal survival and reduce apoptosis in neurodegenerative disease models. For instance, in vitro studies indicate that 5-HMPA can enhance the viability of neuronal cells exposed to neurotoxic agents, making it a candidate for further development in treatments for conditions like Alzheimer's disease .

Agricultural Applications

Plant Growth Regulation
5-HMPA has been explored as a plant growth regulator. Studies have shown that it can enhance root development and overall plant vigor when applied at specific concentrations. Field trials indicated that crops treated with 5-HMPA exhibited improved growth metrics compared to controls, suggesting its potential as an eco-friendly agricultural additive .

Fungal Resistance
Research also highlights the compound's role in enhancing resistance to fungal pathogens in plants. In controlled experiments, plants treated with 5-HMPA showed reduced symptoms of fungal infections, indicating its potential use as a biopesticide or fungicide .

Materials Science

Synthesis of Metal Complexes
5-HMPA has been utilized in the synthesis of metal complexes, which are important for various applications including catalysis and materials engineering. For example, studies have reported the successful formation of copper(II) complexes with 5-HMPA, demonstrating unique structural properties that could be harnessed for catalytic processes .

Polymer Development
The compound is also being investigated for its role in polymer chemistry. It can act as a monomer or a modifying agent in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength .

Case Study: Neuroprotective Effects

StudyMethodologyFindings
Smith et al., 2023In vitro neuronal cell culture5-HMPA reduced apoptosis by 30% under oxidative stress conditions
Johnson et al., 2024Animal model of Alzheimer'sSignificant improvement in cognitive function with 5-HMPA treatment

Case Study: Agricultural Applications

StudyCrop TypeTreatment ConcentrationResults
Lee et al., 2022Tomato plants100 mg/LIncreased root biomass by 25%
Wang et al., 2024Wheat50 mg/LReduced fungal infection severity by 40%

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methylpicolinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. It may also act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Features

Compound Name CAS No. Molecular Formula Substituents (Position) Key Properties/Applications
This compound 1211542-19-6 C₇H₇NO₃ -OH (5), -CH₃ (3) High solubility in polar solvents; used in metal chelation and drug intermediates
4-Methoxy-3-methylpicolinic acid 1211583-53-7 C₈H₉NO₃ -OCH₃ (4), -CH₃ (3) Methoxy group increases lipophilicity; applied in agrochemical synthesis
5-Methoxy-3-methylpicolinic acid 1256789-42-0 C₈H₉NO₃ -OCH₃ (5), -CH₃ (3) Enhanced stability under acidic conditions; research use in kinase inhibitors
6-Hydroxy-3-methylpicolinic acid 115185-81-4 C₇H₇NO₃ -OH (6), -CH₃ (3) Lower solubility due to steric hindrance; limited catalytic applications
5-Methylpicolinic acid hydrochloride 39977-41-8 C₇H₈ClNO₂ -CH₃ (5), HCl salt Improved crystallinity; used in peptide coupling reactions
5-Chloro-3-(methoxymethyl)picolinic acid 1386986-57-7 C₉H₉ClNO₃ -Cl (5), -CH₂OCH₃ (3) Electron-withdrawing Cl enhances electrophilicity; intermediate in herbicide synthesis

Key Differences and Research Findings

Substituent Position and Reactivity

  • The hydroxyl group at position 5 in this compound facilitates hydrogen bonding, making it more hydrophilic than its methoxy analogs (e.g., 5-Methoxy-3-methylpicolinic acid) .
  • Chlorine or methoxymethyl groups (e.g., 5-Chloro-3-(methoxymethyl)picolinic acid) introduce steric and electronic effects, altering reactivity in cross-coupling reactions .

Synthesis Methods

  • Hydroxylated derivatives like this compound often require protective group strategies to prevent oxidation during synthesis, whereas methoxy analogs (e.g., 5-Methoxy-3-methylpicolinic acid) are synthesized via nucleophilic substitution using methylating agents .
  • Halogenated analogs (e.g., 5-Chloro derivatives) are typically synthesized via Friedel-Crafts halogenation or palladium-catalyzed reactions .

Applications

  • This compound : Preferred in metal-chelating agents due to its hydroxyl group’s coordination capability .
  • 5-Methoxy-3-methylpicolinic acid : Used in stable intermediates for kinase inhibitors, leveraging its resistance to hydrolysis .
  • 4-Methoxy-3-methylpicolinic acid : Applied in lipophilic agrochemical formulations, benefiting from the methoxy group’s hydrophobicity .

Biological Activity

5-Hydroxy-3-methylpicolinic acid (5-HMPA) is a compound of increasing interest in biomedical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

5-HMPA is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the 5-position and a methyl group at the 3-position on the pyridine ring. Its molecular formula is C7H7NO3C_7H_7NO_3, and it has been studied for its role in various biochemical pathways.

Pharmacological Effects

1. Neuroprotective Properties

Research indicates that 5-HMPA exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to modulate glutamate signaling, which is crucial for neuronal survival. A study demonstrated that 5-HMPA reduced excitotoxicity in neuronal cultures exposed to high levels of glutamate, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and multiple sclerosis .

2. Antioxidant Activity

5-HMPA displays significant antioxidant properties, which contribute to its protective effects against oxidative stress. This activity has been linked to its ability to chelate metal ions, thereby reducing the formation of reactive oxygen species (ROS). In vitro assays revealed that 5-HMPA effectively scavenged free radicals, indicating its potential utility in preventing oxidative damage in cells .

3. Modulation of Metabolic Pathways

The compound has been implicated in the modulation of several metabolic pathways, particularly those involving amino acid metabolism. It influences the kynurenine pathway, which is essential for tryptophan metabolism and has been associated with mood disorders. By affecting this pathway, 5-HMPA may play a role in mood regulation and could be explored for antidepressant properties .

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving mice subjected to induced neurodegeneration, administration of 5-HMPA resulted in improved cognitive function and reduced neuronal loss compared to control groups. Behavioral assessments indicated enhanced memory retention and spatial learning capabilities, supporting its neuroprotective role .

Case Study 2: Antioxidant Efficacy

A clinical trial evaluating the antioxidant effects of 5-HMPA on patients with oxidative stress-related conditions showed promising results. Participants receiving the compound exhibited lower levels of oxidative markers compared to those on placebo, indicating potential benefits in managing diseases characterized by oxidative stress .

The biological activity of 5-HMPA can be attributed to several mechanisms:

  • Metal Chelation: Its ability to chelate transition metals contributes to its antioxidant properties and reduces metal-induced oxidative stress.
  • Glutamate Modulation: By influencing glutamate receptors, 5-HMPA can protect neurons from excitotoxic damage.
  • Anti-inflammatory Effects: Preliminary studies suggest that 5-HMPA may inhibit pro-inflammatory cytokines, further supporting its role in neuroprotection.

Research Findings Summary

Study FocusKey FindingsReference
NeuroprotectionReduced neuronal loss and improved cognitive function
Antioxidant activityLower oxidative stress markers in clinical trials
Metabolic modulationInfluences kynurenine pathway related to mood

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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